2-(4-bromo-1H-pyrazol-1-yl)pyrazine
Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)pyrazine is a chemical compound with the molecular formula C7H5BrN4 . It is used in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine consists of a pyrazine ring attached to a 4-bromo-1H-pyrazol-1-yl group . The InChI code for this compound is 1S/C7H5BrN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H .Physical And Chemical Properties Analysis
2-(4-bromo-1H-pyrazol-1-yl)pyrazine is a solid substance with a molecular weight of 225.05 .Scientific Research Applications
Color Tuning in Iridium Complexes
Research indicates the importance of ancillary ligands like tetrazolate chelate ligands, which include 2-(1H-tetrazol-5-yl)pyridine and 2-(1H-tetrazol-5-yl)pyrazine, in the color tuning of iridium(III) complexes. These complexes exhibit a wide range of redox and emission properties, which are significantly influenced by the nature of the ancillary ligand. Such studies are pivotal for advancing the development of organic light-emitting devices (OLEDs) and polymetallic architectures for various technological applications (Stagni et al., 2008).
Antimicrobial Applications
Novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, derived from pyrazole-4-carbaldehydes and methyl ketones, exhibit significant efficacy against tested microorganisms, highlighting the potential of pyrazine derivatives in developing new antimicrobial agents (Abdel-Wahab et al., 2017).
Advanced Synthesis Techniques
Microwave-assisted and continuous flow multistep synthesis techniques have been employed to efficiently produce 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels. These methods not only reduce the synthesis time dramatically but also improve product yields, showcasing the compound's utility in the synthesis of biologically active molecules (Obermayer et al., 2011).
Photovoltaic Applications
Thieno[3,4-b]pyrazine-based monomers have been developed for use in donor-acceptor copolymers, demonstrating their application in photovoltaic devices. These studies reveal the compound's significance in the field of renewable energy, particularly in enhancing the performance of solar cells (Zhou et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPJACCLHAXSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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